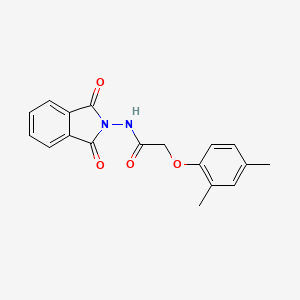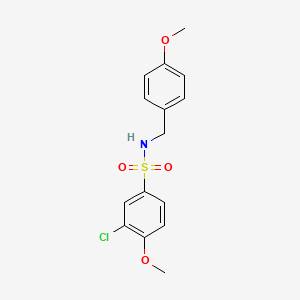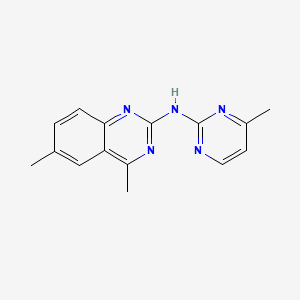![molecular formula C19H21ClN2O B5876159 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5876159.png)
1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone, also known as CBPE, is a chemical compound that has gained significant attention in the field of scientific research. CBPE is a small molecule that has been synthesized to explore its potential applications as a research tool.
作用機序
The mechanism of action of 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone involves its selective binding to the α7 nAChR in the brain. This binding results in the inhibition of the receptor's activity, which leads to a decrease in the release of neurotransmitters such as dopamine and acetylcholine. This mechanism of action has been shown to have potential applications in the treatment of various neurological disorders.
Biochemical and Physiological Effects
1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone has been shown to have various biochemical and physiological effects on the brain. One of the primary effects of 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone is its ability to decrease the release of dopamine and acetylcholine. This effect has been shown to have potential applications in the treatment of various neurological disorders, including schizophrenia and Alzheimer's disease.
実験室実験の利点と制限
1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone has various advantages and limitations for lab experiments. One of the primary advantages of 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone is its selective binding to the α7 nAChR in the brain. This selectivity allows for specific targeting of this receptor, which can lead to more precise experimental results. However, one of the limitations of 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone is its low overall yield in the synthesis process, which can limit its availability for experimental use.
将来の方向性
There are various future directions related to 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone that can be explored in scientific research. One potential direction is the development of more efficient synthesis methods for 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone, which can increase its availability for experimental use. Another potential direction is the exploration of 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone's potential applications in the treatment of various neurological disorders, including Alzheimer's disease and schizophrenia. Additionally, further studies can be conducted to explore the potential side effects of 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone and its long-term effects on the brain.
Conclusion
In conclusion, 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone is a small molecule that has gained significant attention in the field of scientific research. Its potential applications as a research tool in the field of neuroscience make it a promising compound for further exploration. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions related to 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone have been discussed in this paper.
合成法
The synthesis of 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone involves a multi-step process that starts with the reaction of 4-chlorobenzylamine with 4-bromobenzophenone. This reaction results in the formation of 4-(4-chlorobenzyl)-1-phenylpiperazine. The next step involves the reaction of this intermediate product with ethyl chloroformate, which results in the formation of 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone. The overall yield of this synthesis method is approximately 30%.
科学的研究の応用
1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone has been used in various scientific research studies due to its potential applications as a research tool. One of the primary applications of 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone is in the field of neuroscience. 1-{4-[4-(4-chlorobenzyl)-1-piperazinyl]phenyl}ethanone has been shown to act as a selective blocker of the α7 nicotinic acetylcholine receptor (nAChR) in the brain. This receptor is involved in various physiological and pathological processes, including learning and memory, Alzheimer's disease, and schizophrenia.
特性
IUPAC Name |
1-[4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O/c1-15(23)17-4-8-19(9-5-17)22-12-10-21(11-13-22)14-16-2-6-18(20)7-3-16/h2-9H,10-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFZBLVSHCPDWHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N2CCN(CC2)CC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-[4-[(4-Chlorophenyl)methyl]piperazin-1-yl]phenyl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![methyl {[4-methyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5876076.png)
![methyl 2-{[N-(2,5-dimethoxyphenyl)-N-(phenylsulfonyl)glycyl]amino}benzoate](/img/structure/B5876088.png)

![3-(phenylthio)benzo[b]-1,6-naphthyridine-4-carbonitrile](/img/structure/B5876103.png)



![2-amino-4-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridine-3-carbonitrile](/img/structure/B5876130.png)
![2,6-dichloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5876153.png)
![6-(2-hydroxyphenyl)-1,3-dimethyl-1H-pyrrolo[3,4-d]pyrimidine-2,4(3H,6H)-dione](/img/structure/B5876162.png)

![2-(1,3-benzodioxol-5-yl)-N-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]-4-quinolinecarboxamide](/img/structure/B5876178.png)
![2-[(1-naphthyloxy)methyl]-1-propyl-1H-benzimidazole](/img/structure/B5876179.png)
![6-methyl-N'-[(3-methyl-2-thienyl)methylene]-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5876182.png)